molecular formula C14H18N2O8S B13647979 (4-Nitrophenyl)methyl 2-(hydroxymethyl)-4-methylsulfonyloxypyrrolidine-1-carboxylate

(4-Nitrophenyl)methyl 2-(hydroxymethyl)-4-methylsulfonyloxypyrrolidine-1-carboxylate

Cat. No.: B13647979
M. Wt: 374.37 g/mol
InChI Key: VEJXAWBFJHWZOI-UHFFFAOYSA-N
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Description

(4-Nitrophenyl)methyl 2-(hydroxymethyl)-4-methylsulfonyloxypyrrolidine-1-carboxylate is a complex organic compound with significant potential in various fields of scientific research This compound features a pyrrolidine ring substituted with a hydroxymethyl group, a methylsulfonyloxy group, and a carboxylate ester linked to a 4-nitrophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitrophenyl)methyl 2-(hydroxymethyl)-4-methylsulfonyloxypyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the hydroxymethyl and methylsulfonyloxy groups. The final step involves esterification with 4-nitrophenylmethanol. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound with consistent quality. The choice of reagents and reaction conditions is crucial to minimize by-products and ensure environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

(4-Nitrophenyl)methyl 2-(hydroxymethyl)-4-methylsulfonyloxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group on the phenyl ring can be reduced to an amine.

    Substitution: The methylsulfonyloxy group can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or thiols (R-SH).

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(4-Nitrophenyl)methyl 2-(hydroxymethyl)-4-methylsulfonyloxypyrrolidine-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of (4-Nitrophenyl)methyl 2-(hydroxymethyl)-4-methylsulfonyloxypyrrolidine-1-carboxylate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The presence of the nitrophenyl group can facilitate binding to specific molecular targets, while the pyrrolidine ring provides structural rigidity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (4-Nitrophenyl)methyl 2-(hydroxymethyl)-4-methylsulfonyloxypyrrolidine-1-carboxamide: Similar structure but with an amide group instead of an ester.

    (4-Nitrophenyl)methyl 2-(hydroxymethyl)-4-methylsulfonyloxypyrrolidine-1-carboxylate: Similar structure with different substituents on the pyrrolidine ring.

Uniqueness

The unique combination of functional groups in this compound imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

IUPAC Name

(4-nitrophenyl)methyl 2-(hydroxymethyl)-4-methylsulfonyloxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O8S/c1-25(21,22)24-13-6-12(8-17)15(7-13)14(18)23-9-10-2-4-11(5-3-10)16(19)20/h2-5,12-13,17H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJXAWBFJHWZOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CC(N(C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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